tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with different functional groups
Scientific Research Applications
Chemistry: tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules for research and development .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is often employed in the design of enzyme inhibitors and other bioactive molecules .
Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of compounds with pharmacological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their conformation, and affecting their catalytic activity .
Comparison with Similar Compounds
- tert-butyl N-[(5-oxopyrrolidin-2-yl)methyl]carbamate
- tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate
Comparison: tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. These differences make it a valuable compound for specific research applications and industrial uses .
Properties
IUPAC Name |
tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7-4-8(13)11-5-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYJKESUJITBBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824505-26-1 |
Source
|
Record name | tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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